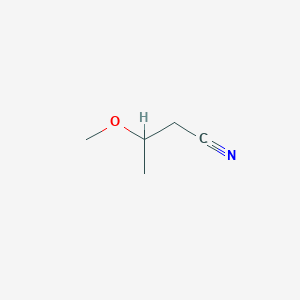
3-Methoxybutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a butanenitrile chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane, such as 3-chlorobutanenitrile, is heated under reflux with a solution of sodium methoxide in methanol. This reaction replaces the halogen with a methoxy group, forming this compound.
From Alcohols: Another method involves the reaction of 3-hydroxybutanenitrile with methanol in the presence of an acid catalyst, which facilitates the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Methods: Utilizing catalysts such as palladium or nickel to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
3-Methoxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted nitriles.
科学研究应用
3-Methoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
作用机制
The mechanism of action of 3-methoxybutanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrile group can interact with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular processes.
相似化合物的比较
3-Methoxybutanenitrile can be compared with other similar compounds, such as:
Butanenitrile: Lacks the methoxy group, resulting in different reactivity and properties.
3-Hydroxybutanenitrile: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.
3-Chlorobutanenitrile:
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns, making it valuable in various synthetic applications.
属性
CAS 编号 |
41246-22-4 |
|---|---|
分子式 |
C4H8N2O |
分子量 |
100.12 g/mol |
IUPAC 名称 |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
InChI 键 |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES |
CC(CC#N)OC |
规范 SMILES |
CC(CC#N)ON |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)
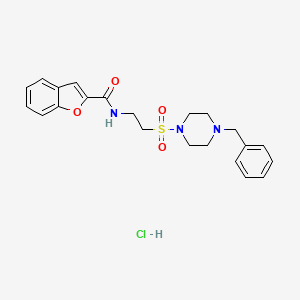
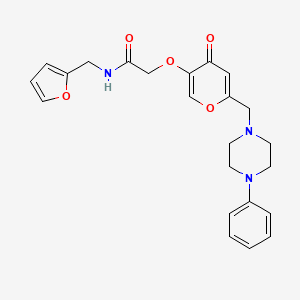
![N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2788049.png)
![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2788050.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2788053.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2788056.png)
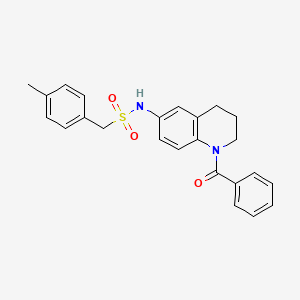
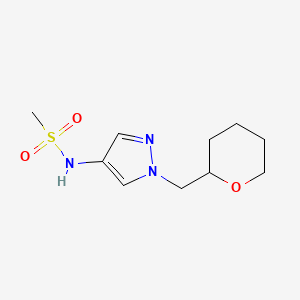
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2788061.png)

